molecular formula C24H23FN6O2S B2862856 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-66-8

N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2862856
CAS No.: 897619-66-8
M. Wt: 478.55
InChI Key: WRPQQFDSHSDRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a pyridazine, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting electronic properties. The presence of multiple nitrogen atoms in the triazole and pyridazine rings could make these parts of the molecule electron-rich. The sulfur atom in the thioether group could also contribute to the compound’s electronic properties .

Scientific Research Applications

Synthetic Routes and Biological Activities Research on heterocyclic compounds like 1,2,3-Triazolo[4,5-d]pyridazines has shown that modifications to the heterocyclic core can lead to compounds with high affinity and selectivity for specific receptors, such as adenosine A1 and A2A receptors, indicating their potential in drug development for neurological disorders (Biagi et al., 1999). Similarly, thienopyrimidine derivatives have been synthesized and shown to exhibit pronounced antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antimicrobial and Anticancer Potential The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities suggest the utility of these compounds in combating infectious diseases. Such studies underscore the importance of heterocyclic chemistry in the ongoing search for new therapeutic agents (Bayrak et al., 2009). Furthermore, research into compounds like 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives has demonstrated their significant antioxidant and anticancer activity, particularly against glioblastoma and breast cancer cell lines, suggesting a promising avenue for cancer treatment (Tumosienė et al., 2020).

Insecticidal and Antitubercular Applications Innovative heterocycles incorporating a thiadiazole moiety have also been assessed for their insecticidal potency against pests like the cotton leafworm, indicating potential applications in agriculture for pest management (Fadda et al., 2017). Additionally, compounds synthesized from thiophene-based heterocycles have been identified to exhibit potent antimycobacterial activity, offering new directions in the treatment of tuberculosis (Sathe et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s used. Without more information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound showed promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQQFDSHSDRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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